molecular formula C19H20BrN3O3S2 B2977934 N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 893790-62-0

N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2977934
CAS No.: 893790-62-0
M. Wt: 482.41
InChI Key: XMGUJBPYTYGZPH-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide features a 4-bromophenyl acetamide group linked via a thioether bridge to a 1,2,4-benzothiadiazine ring system substituted with a butyl group and sulfone moieties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c1-2-3-12-23-16-6-4-5-7-17(16)28(25,26)22-19(23)27-13-18(24)21-15-10-8-14(20)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGUJBPYTYGZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound. Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects. .

Biological Activity

N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromophenyl group and a benzo[e][1,2,4]thiadiazin moiety. The molecular formula is C19H20BrN3O4SC_{19}H_{20}BrN_3O_4S with a molecular weight of approximately 483.8 g/mol. This structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H20BrN3O4S
Molecular Weight483.8 g/mol
CAS Number1251625-04-3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated effective inhibition against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) analysis revealed that modifications in the thiadiazin moiety could enhance antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A comparative study highlighted that certain derivatives with similar structures exhibited moderate to strong antifungal effects against standard strains . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.

Anticonvulsant Activity

The anticonvulsant potential of related acetamides has been documented extensively. For example, studies on N-benzyl derivatives revealed significant activity in electroshock seizure models . Although specific data on this compound is limited, the structural similarity suggests potential anticonvulsant effects that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of synthesized thiadiazin derivatives revealed that compounds with a bromophenyl substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to determine Minimum Inhibitory Concentrations (MICs), finding that some derivatives had MIC values lower than those of standard antibiotics .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various acetamide derivatives. The results indicated that the presence of electron-withdrawing groups like bromine significantly influenced biological activity. Compounds with higher electron deficiency showed increased reactivity in biological assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The benzothiadiazine sulfone core distinguishes the target compound from other acetamide derivatives. Key comparisons include:

Benzothiadiazine vs. Triazinoindole
  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Structural Difference: Replaces benzothiadiazine with a triazinoindole ring. Properties: Synthesized with 95% purity via coupling of 4-bromoaniline and a triazinoindole-thioacetic acid derivative . Implications: The triazinoindole core may enhance π-π stacking interactions in biological targets compared to the planar benzothiadiazine system.
Benzothiadiazine vs. Pyridazinone
  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structural Difference: Features a pyridazinone ring instead of benzothiadiazine. Activity: Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Implications: The pyridazinone ring’s electron-deficient nature may improve receptor binding compared to sulfone-containing cores.

Substituent Variations

Aryl Acetamide Modifications
  • 2-[(4-Butyl-1,1-dioxido-4H-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide Structural Difference: Substitutes 4-bromophenyl with 3-chloro-2-methylphenyl. Synthetic Yield: Comparable synthesis efficiency (details unspecified in ), suggesting similar reactivity of the acetamide coupling step .
Sulfonamide vs. Thioether Linkers
  • 2-((4-Bromophenyl)thio)-N-(4-sulfamoylphenyl)acetamide (3b)
    • Structural Difference : Simplifies the linker to a direct thioether without the benzothiadiazine core.
    • Activity : Reported as a carbonic anhydrase inhibitor, highlighting the role of sulfonamide groups in enzyme binding .
    • Implications : The absence of the benzothiadiazine ring may reduce molecular weight and improve solubility.

Electronic and Steric Effects

  • Sulfone vs. Thiophene/Sulfonyl Groups
    • 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
  • Structural Difference : Incorporates a sulfonyl oxazole-thiophene system.
  • Implications : The sulfonyl group may enhance metabolic stability compared to the benzothiadiazine sulfone .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Benzothiadiazine sulfone 4-Bromophenyl, butyl Hypothetical stability from sulfone N/A
2-[(4-Butyl-1,1-dioxido-4H-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide Benzothiadiazine sulfone 3-Chloro-2-methylphenyl, butyl Synthetic feasibility
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole 4-Bromophenyl, methyl 95% purity, potential π-π interactions
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl, methoxybenzyl FPR2 agonist, calcium mobilization
2-((4-Bromophenyl)thio)-N-(4-sulfamoylphenyl)acetamide (3b) Simple thioether 4-Bromophenyl, sulfamoyl Carbonic anhydrase inhibition

Key Research Findings

  • Synthetic Efficiency: Acetamide coupling reactions for 4-bromophenyl derivatives typically yield >70% purity, as seen in triazinoindole and pyridazinone analogues .
  • Biological Relevance : The 4-bromophenyl group is recurrent in FPR agonists and enzyme inhibitors, suggesting its role in target engagement .
  • Impact of Sulfone Groups : Benzothiadiazine sulfones may offer oxidative stability but could reduce bioavailability compared to simpler thioethers .

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